3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid is a chemical compound recognized for its diverse applications in scientific research and industrial processes. This compound is characterized by its sulfamoyl group, which enhances its reactivity and interaction with biological systems. It is primarily utilized in organic synthesis, enzyme inhibition studies, and the development of pharmaceuticals.
The compound can be sourced from various chemical suppliers and databases, including PubChem, where it is cataloged under the identifier 6628-11-1. Its unique structure and properties have made it a subject of interest in both academic research and industrial applications.
3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid falls under the category of sulfamoyl derivatives of benzoic acid. It is classified as an organic compound due to its carbon-based structure, specifically featuring a benzoic acid moiety substituted with a bis(2-hydroxyethyl) sulfamoyl group.
The synthesis of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with bis(2-hydroxyethyl)sulfamide. This reaction usually requires specific conditions such as temperature control and the presence of catalysts to optimize yield and purity.
The molecular structure of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid can be represented by its structural formula:
This structure indicates the presence of a benzoic acid core with a sulfamoyl group attached via a bis(2-hydroxyethyl) linker, contributing to its biological activity and reactivity.
3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid can undergo several chemical reactions:
Reagents such as potassium permanganate (for oxidation), sodium borohydride (for reduction), and various nucleophiles (amines or alcohols) are commonly employed. The reactions are typically conducted under controlled temperature and pH conditions to ensure selectivity and high yield .
The major products from these reactions include:
The mechanism by which 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid exerts its biological effects involves its interaction with specific enzyme targets. It acts as an inhibitor by binding to the active sites of certain enzymes, thereby obstructing their activity. This inhibition can lead to significant alterations in biochemical pathways and cellular functions, making it a valuable compound in pharmacological research .
Relevant data indicates that the compound's properties make it suitable for various applications in organic chemistry and biochemistry .
3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid has numerous applications across different fields:
This compound's versatility underscores its significance in both research and industrial applications, highlighting its potential for further exploration in synthetic chemistry and medicinal development.
The synthesis of 3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid (CAS 6628-11-1; C~11~H~15~NO~6~S) typically follows a sequential functionalization strategy, beginning with the sulfonation of benzoic acid precursors. The most efficient route involves the regioselective sulfamoylation of 3-substituted benzoic acid derivatives, where meta-positioning of the sulfamoyl group relative to the carboxylic acid is critical. A common industrial approach employs 3-nitrobenzoic acid or methyl 3-aminobenzoate as starting materials. The latter undergoes diazotization followed by reaction with sulfur dioxide/copper catalyst to form the sulfonyl chloride intermediate. Subsequent chlorosulfonation with chlorosulfonic acid at 0–5°C yields 3-(chlorosulfonyl)benzoic acid, which is immediately reacted with bis(2-hydroxyethyl)amine (diethanolamine) in anhydrous aprotic solvents like dichloromethane or tetrahydrofuran (THF). This step requires careful stoichiometric control (typically 1:1.1 molar ratio of sulfonyl chloride to amine) to minimize disubstituted byproducts [2] [7].
Alternative routes utilize methyl 3-(chlorosulfonyl)benzoate as an ester-protected intermediate. The sulfamoylation occurs at this stage via nucleophilic displacement, where diethanolamine attacks the electrophilic sulfur center. Pyridine or triethylamine is added as an acid scavenger (0.5–1.0 equiv) to prevent HCl-mediated degradation of the hydroxyethyl groups. The final step involves ester hydrolysis under alkaline conditions (aqueous KOH/methanol, 60–80°C, 4–6 hours), achieving >95% deprotection efficiency. This method avoids decarboxylation side reactions observed in direct carboxylic acid functionalization and provides an overall yield of 68–72% after recrystallization from ethanol-water mixtures [3] [6].
Table 1: Key Intermediates in Stepwise Sulfamoylation
Intermediate | Role | Reaction Conditions | Yield Range |
---|---|---|---|
Methyl 3-(chlorosulfonyl)benzoate | Sulfamoylation precursor | Chlorosulfonic acid, 0–5°C | 80–85% |
3-(Chlorosulfonyl)benzoic acid | Direct acid-functionalization route | Diazotization/SO₂-Cu catalysis | 60–65% |
N,N-bis(2-hydroxyethyl)-3-(methoxycarbonyl)benzenesulfonamide | Ester-protected sulfonamide | DCM, pyridine, 25°C, 3h | 88–92% |
Catalytic approaches focus on enhancing the efficiency of N,N-di(2-hydroxyethyl)amine incorporation while preserving the hydroxyl functionality. Transition metal catalysts, particularly zinc chloride (5–10 mol%) or iron trichloride (3–5 mol%), accelerate sulfonamide bond formation by activating the sulfonyl chloride electrophile. These catalysts enable milder reaction temperatures (25–40°C vs. 60–80°C uncatalyzed) and reduce side-product formation such as esterified alcohols or chlorinated derivatives. The catalytic cycle involves Lewis acid coordination to the sulfonyl oxygen, increasing sulfur's electrophilicity and facilitating nucleophilic attack by the secondary amine [2] [8].
Phase-transfer catalysis (PTC) represents another optimization avenue, especially for biphasic reaction systems. Tetrabutylammonium bromide (TBAB, 5 mol%) in a water-toluene emulsion allows rapid sulfamoylation of water-sensitive benzoic acid derivatives at ambient temperature. This method achieves 89% conversion in 2 hours by shuttling the sulfonate anion to the organic phase, suppressing hydrolysis competing reactions. For hydroxyethyl group protection during sulfamoylation, silyl ethers (e.g., tert-butyldimethylsilyl chloride) are employed. Post-sulfamoylation, the protecting groups are cleaved using tetrabutylammonium fluoride (TBAF) in THF, restoring hydroxyl functionality without sulfonamide bond cleavage [3] [8].
Microwave-assisted synthesis has been explored to reduce reaction times dramatically. Under microwave irradiation (100–120°C, 20–30 minutes), the coupling between 3-(chlorosulfonyl)benzoic acid and diethanolamine in DMF achieves near-quantitative conversion. Solvent-free variants under microwave conditions eliminate hydrolysis risks but require precise temperature control to prevent thermal decomposition of the diethanolamine moiety [6].
Reaction parameter optimization is critical for maximizing yield and purity. Key variables include:
Purification protocols significantly impact final purity. Crude products often contain unreacted diethanolamine hydrochloride, removed via aqueous wash (5% NaOH solution). Recrystallization from ethanol-water (3:1 v/v) yields crystalline material with >99% purity (HPLC). For pharmaceutical-grade material, activated carbon treatment in hot ethanol decolorizes the solution prior to crystallization, removing trace oxidatives [6] [7].
Table 2: Optimization Parameters and Outcomes
Parameter | Optimal Conditions | Effect on Yield/Purity | Byproducts Mitigated |
---|---|---|---|
Solvent | Anhydrous DMF | Yield: 92%; Purity: 97% | Hydrolyzed sulfonyl chloride |
Temperature | 40–45°C | Reaction time: 2h | Sulfonate esters |
Diethanolamine ratio | 1.1 equiv | Conversion: >99% | Disubstituted sulfonamides |
Catalyst | ZnCl₂ (5 mol%) | Enables 25°C reaction | Chloroethyl derivatives |
Recrystallization | Ethanol:H₂O (3:1), 0–4°C | Purity: >99.5% | Inorganic salts, oligomers |
Scale-up considerations reveal that gradual addition of sulfonyl chloride to the amine solution (rather than reverse addition) reduces localized overheating. Continuous flow reactors achieve consistent product quality (RSD <1.5%) by ensuring precise residence time control and heat dissipation. Industrial production reports batch yields of 85–90% at multi-kilogram scale using these optimized protocols [2] [6].
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